molecular formula C7H3F2NO3S B3011101 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene CAS No. 2411277-83-1

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene

Cat. No.: B3011101
CAS No.: 2411277-83-1
M. Wt: 219.16
InChI Key: ZWIUYOJFMCKMAA-UHFFFAOYSA-N
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Description

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is an organic compound that features a cyano group, a fluorine atom, and a fluorosulfonyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method is the fluorosulfonylation of a cyano-substituted benzene derivative. The reaction conditions often include the use of fluorosulfonyl radicals, which can be generated from different precursors . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions can produce amines.

Scientific Research Applications

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorosulfonyloxy group can act as a leaving group in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is unique due to the presence of both a cyano group and a fluorosulfonyloxy group on the benzene ring

Properties

IUPAC Name

4-cyano-1-fluoro-2-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIUYOJFMCKMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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